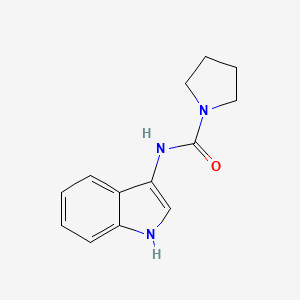

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide

Description

Historical Context and Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic systems in medicinal chemistry. nih.gov Its history is deeply rooted in the study of natural products. eurekaselect.com The story began with the investigation of the dye indigo (B80030) in the 19th century, which led to the first isolation and synthesis of indole itself by Adolf von Baeyer in 1866. wikipedia.orgbiocrates.com The subsequent discovery of the indole core within the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a vast array of complex natural alkaloids solidified its importance in biology and medicine. eurekaselect.comwikipedia.orgresearchgate.net

Indole-containing alkaloids, isolated from sources as diverse as plants, fungi, and marine sponges, exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govbohrium.com This natural prevalence led to the recognition of the indole scaffold as a "privileged structure." nih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug discovery. The versatility of the indole ring allows it to participate in various non-covalent interactions with protein targets, including hydrogen bonding (via the N-H group), hydrophobic interactions, and π-π stacking. nih.gov This promiscuity in binding has been exploited to develop a multitude of successful therapeutic agents across numerous disease areas. mdpi.com

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Indomethacin | Non-Steroidal Anti-Inflammatory Drug (NSAID) | One of the early synthetic indole derivatives developed for treating inflammation and pain. nih.gov |

| Sunitinib | Anticancer (Tyrosine Kinase Inhibitor) | A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other tumors. nih.gov |

| Ondansetron | Antiemetic (5-HT3 Receptor Antagonist) | Used to prevent nausea and vomiting caused by cancer chemotherapy or surgery. mdpi.com |

| Frovatriptan | Antimigraine (5-HT Receptor Agonist) | A serotonin receptor agonist used for the acute treatment of migraine headaches. eurekaselect.com |

Role and Versatility of Pyrrolidine (B122466) Moieties in Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another privileged scaffold widely utilized by medicinal chemists. nih.govfrontiersin.org Unlike the flat, aromatic indole ring, the pyrrolidine scaffold is non-planar and conformationally flexible, a property sometimes referred to as "pseudorotation". researchgate.netnih.gov This three-dimensional character is highly advantageous in drug design, as it allows for a more comprehensive exploration of the pharmacophore space and can lead to improved binding affinity and selectivity for protein targets. nih.gov The sp3-hybridized carbon atoms in the ring provide multiple stereocenters, allowing for the synthesis of stereoisomers with distinct biological profiles. nih.gov

The pyrrolidine nucleus is a common feature in a wide array of natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of the amino acid proline. wikipedia.orgchemicalbook.com The nitrogen atom within the ring is basic and can act as a hydrogen bond acceptor, while also providing a key point for substitution to modulate a compound's physicochemical properties. nih.gov Its versatility is demonstrated by its presence in a large number of FDA-approved drugs with diverse mechanisms of action, highlighting its role as a critical building block in modern pharmaceuticals. frontiersin.orgnih.govpharmablock.com

| Drug Name | Therapeutic Class | Significance |

|---|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) | A landmark drug for hypertension, where the pyrrolidine ring mimics the proline residue of the natural substrate. frontiersin.org |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | Used for the treatment of type 2 diabetes, featuring a cyanopyrrolidine group that interacts with the enzyme's active site. mdpi.com |

| Ruxolitinib | Antineoplastic (JAK Inhibitor) | An inhibitor of the Janus kinase enzymes used to treat myelofibrosis and other conditions. nih.gov |

| Aniracetam | Nootropic (Racetam) | A nootropic agent from the racetam class, which is based on a pyrrolidone (oxidized pyrrolidine) core. wikipedia.org |

Importance of the Carboxamide Linkage in Pharmaceutical Design

The carboxamide group (-CO-NH-) is a fundamental functional group in pharmaceutical sciences. It is a key structural feature of the peptide bond that links amino acids to form proteins. In drug design, the carboxamide linkage serves as a robust and versatile linker connecting different pharmacophoric fragments. jocpr.com Its importance stems from a combination of chemical stability and specific intermolecular interaction capabilities.

Compared to other functional groups like esters, carboxamides are significantly more resistant to hydrolysis by metabolic enzymes, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives. hyphadiscovery.comnih.gov The carboxamide group is planar and features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov This dual capacity allows it to form strong and directional hydrogen bonds with biological targets, which is often crucial for high-affinity binding. The presence of the amide bond can also influence molecular conformation and improve physicochemical properties such as solubility and permeability. nih.gov Its ability to act as a bioisosteric replacement for other groups and its prevalence in both natural products and synthetic drugs underscore its central role in the design of new therapeutic agents. nih.govjocpr.com

Rationale for Academic Investigation of N-(1H-indol-3-yl)pyrrolidine-1-carboxamide and its Analogues

The academic investigation of a molecule like this compound is founded on the principle of molecular hybridization. This strategy involves the deliberate combination of distinct structural motifs, each known for its favorable biological or physicochemical properties, to generate novel compounds with a high probability of possessing interesting biological activity.

The rationale can be deconstructed as follows:

The Indole Scaffold : Serves as a well-established anchor for interacting with a multitude of protein targets. Its selection provides a high likelihood that the resulting molecule will exhibit some form of biological activity. mdpi.com

The Pyrrolidine Moiety : Introduces three-dimensionality and stereochemical complexity, allowing for finer tuning of target selectivity and potency. It acts as a "scout" exploring the 3D space of a binding pocket, which a flat aromatic ring cannot do alone. nih.govresearchgate.net

The Carboxamide Linker : Provides a metabolically stable and conformationally defined bridge between the indole and pyrrolidine fragments. Its hydrogen bonding capabilities can offer additional, crucial interactions with the target receptor, thereby enhancing binding affinity. nih.govjocpr.com

By assembling these three components, researchers aim to create a library of compounds that can be screened against various biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), or enzymes involved in disease pathways. The synthesis and study of analogues, where each of the three components is systematically modified, allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological endpoint.

| Moiety | Key Features | Role in Drug Design |

|---|---|---|

| Indole | Aromatic, planar, H-bond donor, π-stacking ability. | Privileged scaffold for high-affinity target binding. |

| Pyrrolidine | Saturated, 3D structure, basic nitrogen, chiral centers. | Introduces stereochemistry and explores 3D space, improves solubility. nih.gov |

| Carboxamide | Planar, H-bond donor & acceptor, metabolically stable. | Robust linker, enhances binding affinity, improves pharmacokinetics. jocpr.com |

Research Objectives and Scope within Pre-clinical Chemical Research

The investigation of a new chemical entity (NCE) like this compound in a pre-clinical setting follows a structured, multi-stage process designed to identify and characterize its potential as a therapeutic agent. primescholars.com The primary objectives are to establish biological activity, determine potency and efficacy, and gather initial data on its behavior in biological systems.

The typical scope of this research includes:

Chemical Synthesis and Characterization : The first objective is to develop a viable synthetic route to produce the target compound and its analogues. Once synthesized, the identity and purity of the compounds are rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Evaluation : This is the initial phase of biological testing, conducted outside of a living organism ("in glass"). biobide.comtechnologynetworks.comnews-medical.net

Screening : Compounds are tested against a panel of biological targets (e.g., specific enzymes or receptors) or in cell-based assays (e.g., cancer cell lines) to identify any biological effects. phenovista.com

Potency Determination : If activity is detected, dose-response studies are performed to quantify the compound's potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Selectivity Profiling : Promising compounds are tested against related targets to determine their selectivity, a crucial factor for potential future development.

In Vivo Assessment : If a compound demonstrates significant and selective in vitro activity, it may advance to in vivo studies, which are conducted within a living organism, typically an animal model. news-medical.netzeclinics.com

Efficacy Studies : The compound is administered to a disease model (e.g., a mouse model of cancer) to determine if it produces the desired therapeutic effect.

Pharmacokinetic (PK) Studies : These studies investigate how the organism affects the drug, including its absorption, distribution, metabolism, and excretion (ADME). This helps to understand the compound's bioavailability and half-life. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-3-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVGYIVMOSZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1h Indol 3 Yl Pyrrolidine 1 Carboxamide and Its Derivatives

Strategic Design and Retrosynthetic Analysis of the N-(1H-indol-3-yl)pyrrolidine-1-carboxamide Scaffold

The retrosynthetic analysis of this compound provides a logical framework for its synthesis by deconstructing the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection points are the C-N bonds of the carboxamide linkage.

A primary retrosynthetic disconnection is made at the carboxamide bond between the pyrrolidine (B122466) nitrogen and the carbonyl carbon. This leads to two key synthons: a 3-aminoindole moiety and a pyrrolidine-1-carbonyl synthon. This approach simplifies the synthesis into the preparation of the two heterocyclic components and their subsequent coupling.

A further disconnection of the 3-aminoindole synthon from the carbonyl group suggests a reaction between 3-amino-1H-indole and a suitable carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI), to form an activated intermediate (e.g., an isocyanate or a carbamoyl (B1232498) imidazole). This intermediate can then react with pyrrolidine to form the final product.

Alternatively, the disconnection can be performed on the other side of the carbonyl group, suggesting a reaction between the 1H-indol-3-yl isocyanate and pyrrolidine, or between 1H-indole-3-carboxylic acid and pyrrolidine via an activated acid derivative. The former is often a more direct route if the isocyanate is accessible. This strategic analysis highlights the modularity of the scaffold, allowing for variations in both the indole (B1671886) and pyrrolidine moieties by selecting appropriately substituted starting materials. researchgate.net

Approaches to the Total Synthesis of the this compound Core

The total synthesis of the core structure can be systematically approached by focusing on the independent construction of its constituent parts—the pyrrolidine ring, the indole system—followed by their linkage via a carboxamide bond.

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine ring is a ubiquitous saturated N-heterocycle in medicinal chemistry and natural products. nih.gov Its synthesis can be achieved through various established methods, allowing for the introduction of diverse functional groups if required for derivative synthesis. nih.govrsc.org

Key synthetic strategies include:

Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving azomethine ylides, provide a powerful and stereocontrolled route to densely functionalized pyrrolidines. organic-chemistry.org

Intramolecular Cyclization: The cyclization of linear precursors is a common approach. This can involve intramolecular C(sp³)–H amination catalyzed by transition metals like copper or rhodium, offering a direct method to form the five-membered ring under mild conditions. organic-chemistry.orgacs.org

From Proline: The naturally occurring amino acid proline serves as a versatile chiral synthon for the synthesis of a wide array of pyrrolidine-based natural products and derivatives. rsc.org

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reductive cyclization, is a classical and effective method for constructing the pyrrolidine skeleton.

| Synthetic Method | Description | Key Features |

|---|---|---|

| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., an alkene) to form a five-membered ring. | High stereocontrol, access to complex substitution patterns. organic-chemistry.org |

| Intramolecular C-H Amination | Metal-catalyzed insertion of a nitrene into a C-H bond of an alkyl chain to form the N-C bond of the ring. | High atom economy, mild reaction conditions. organic-chemistry.orgacs.org |

| Synthesis from Proline | Utilization of L- or D-proline as a chiral starting material, with functional group manipulations to build the desired target. | Inherent stereochemistry, access to enantiopure products. rsc.org |

| Reductive Amination of 1,4-Dicarbonyls | Reaction of a compound like succinaldehyde (B1195056) or a derivative with an amine, followed by reduction to yield the pyrrolidine. | Classical, reliable method for simple pyrrolidines. |

Indole Ring System Construction and Substitution Patterns

The indole ring system is a privileged scaffold in chemistry, and numerous methods have been developed for its construction. pitt.eduwikipedia.org The choice of method often depends on the desired substitution pattern on the benzene (B151609) portion of the heterocycle. For the target molecule, a 3-aminoindole or a derivative thereof is a key intermediate.

Established indole syntheses include:

Fischer Indole Synthesis: This is one of the oldest and most common methods, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. pitt.eduresearchgate.net

Leimgruber–Batcho Indole Synthesis: A highly versatile and popular method, especially in the pharmaceutical industry, that allows for the synthesis of indoles without substituents at the C2 position. wikipedia.org

Bartoli Indole Synthesis: This method involves the reaction of a nitroarene with a vinyl Grignard reagent and is particularly useful for synthesizing 7-substituted indoles. researchgate.net

Gassman Indole Synthesis: This synthesis proceeds via a researchgate.netjocpr.com-sigmatropic rearrangement and can be used to prepare indoles with various substituents. researchgate.net

| Synthetic Method | Starting Materials | Key Advantages |

|---|---|---|

| Fischer Synthesis | Phenylhydrazines and aldehydes/ketones | Widely applicable, good for 2,3-substituted indoles. pitt.edu |

| Leimgruber–Batcho Synthesis | o-Nitrotoluenes | High-yielding, good for C2-unsubstituted indoles. wikipedia.org |

| Bartoli Synthesis | Nitroarenes and vinyl Grignard reagents | Effective for sterically hindered indoles, especially 7-substituted ones. researchgate.net |

| Bischler-Möhlau Synthesis | α-Halo-ketones and anilines | A classic method for synthesizing 2-arylindoles. nih.gov |

Carboxamide Bond Formation Techniques

The formation of the carboxamide bond is a crucial step in linking the indole and pyrrolidine moieties. This transformation is one of the most frequently performed reactions in medicinal chemistry. acs.org The reaction typically involves the coupling of a carboxylic acid (or its derivative) with an amine. jocpr.com

Common techniques include:

Coupling Reagent-Mediated Amidation: Carboxylic acids are activated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate reaction with an amine. jocpr.commdpi.com This method is highly efficient and widely used.

Reaction with Isocyanates: A direct and often high-yielding method involves the reaction of an isocyanate with an amine. acs.org For the target molecule, this could involve reacting 3-isocyanato-1H-indole with pyrrolidine.

From Acyl Chlorides: Conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine, is a traditional and effective method, though it can be less tolerant of sensitive functional groups. nih.gov

Green Chemistry Approaches: Newer methods focus on avoiding traditional coupling reagents. One such approach involves the in-situ formation of thioesters from carboxylic acids, which then react with amines to form the amide bond in a one-pot process. nih.govrsc.org

| Method | Reactants | Conditions/Reagents |

|---|---|---|

| Coupling Reagent-Mediated | Carboxylic Acid + Amine | EDCI, DCC, HATU, HOBt. jocpr.comnih.gov |

| Isocyanate Reaction | Isocyanate + Amine | Typically proceeds without a catalyst at room temperature. acs.org |

| Acyl Halide Reaction | Acyl Halide + Amine | Often requires a non-nucleophilic base (e.g., triethylamine) to scavenge HX. nih.gov |

| Thioester-Mediated (Green) | Carboxylic Acid + Amine | One-pot process via an intermediate thioester. nih.govrsc.org |

Synthesis of Structurally Modified Analogues and Derivatives

The modular nature of the this compound scaffold allows for the synthesis of a wide range of analogues through modification of its constituent parts.

Strategies for Modification of the Indole Moiety

The indole ring is amenable to a variety of chemical modifications, which can be performed either on the indole starting material before its incorporation into the final molecule or as a late-stage functionalization on the complete scaffold. researchgate.netmdpi.com The reactivity of the indole ring is highest at the C3 position, followed by the N1 and C2 positions. Since the C3 position is occupied in the target scaffold, electrophilic substitution typically occurs on the benzene ring, most commonly at the C5 position, unless directed otherwise by existing substituents or specific reaction conditions. wikipedia.org

Strategies for modification include:

Electrophilic Aromatic Substitution: Standard reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation can be used to introduce substituents onto the benzene portion of the indole nucleus. wikipedia.org

N-Alkylation/Arylation: The indole nitrogen can be readily substituted using an appropriate alkyl or aryl halide in the presence of a base.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on halogenated indole precursors are powerful tools for introducing aryl, vinyl, or other complex fragments. organic-chemistry.org

C-H Functionalization: Direct functionalization of C-H bonds on the indole ring using transition metal catalysis is an increasingly important strategy for atom-economical synthesis of derivatives. organic-chemistry.org

Skeletal Editing: Advanced techniques allow for the insertion or deletion of atoms within the indole core itself, for example, a nitrogen atom insertion to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres, dramatically altering the core structure. chemrxiv.org

| Modification Strategy | Position(s) Targeted | Typical Reagents/Catalysts | Introduced Group |

|---|---|---|---|

| Halogenation | C5, C7 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |

| Nitration | C5 | HNO₃/H₂SO₄ (under specific conditions) | -NO₂ |

| N-Alkylation | N1 | Alkyl halide, NaH | Alkyl, Benzyl |

| Suzuki Coupling | C4, C5, C6, C7 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl |

| C-H Alkylation | C2 | Alkyl bromide, Pd/Norbornene catalyst. organic-chemistry.org | Alkyl |

Derivatization at the Pyrrolidine Ring

One prevalent approach to derivatization involves the use of substituted proline, particularly 4-hydroxyproline, as a starting material. nih.gov The hydroxyl group provides a convenient handle for further functionalization. For instance, the synthesis of Paritaprevir, a complex molecule, incorporates a pyrrolidine ring derived from 3-hydroxy-L-proline. nih.gov

Another significant derivatization strategy is the introduction of sulfonyl groups, leading to the formation of sulfonamide pyrrolidine carboxamide derivatives. nih.gov In a representative synthesis, N-tosylpyrrolidine-2-carboxamide derivatives were prepared, showcasing the versatility of modifying the pyrrolidine nitrogen. nih.gov These syntheses often involve the coupling of a sulfonyl chloride with the pyrrolidine nitrogen, followed by subsequent reactions to build the rest of the molecule. nih.gov

The creation of spirocyclic systems represents a more complex derivatization of the pyrrolidine ring. Spiro[indoline-pyrrolidine] derivatives, for example, are synthesized through one-pot, three-component 1,3-dipolar cycloaddition reactions. researchgate.net This method involves the in situ generation of an azomethine ylide from an isatin (B1672199) and an amino acid (like sarcosine), which then reacts with a dipolarophile to form the spiro-fused pyrrolidine ring.

Below is a table summarizing examples of derivatization at the pyrrolidine ring:

| Compound Name | Derivatization Strategy | Key Reagents/Starting Materials | Yield | Reference |

|---|---|---|---|---|

| N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide | N-Sulfonylation | Tosyl chloride, Pyrrolidine-2-carboxamide derivative | 68% | nih.gov |

| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | N-Sulfonylation with nitro-substituted aryl group | 4-Nitrophenylsulfonyl chloride, Pyrrolidine-2-carboxamide derivative | 78% | nih.gov |

| Spiro[indoline-pyrrolidine] derivatives | 1,3-Dipolar Cycloaddition | Isatins, Sarcosine, trans-1,2-dibenzoylethylene | Good to excellent |

Exploration of Different Carboxamide Linkage Variations

The carboxamide linkage in this compound is a critical structural element that can be modified to produce analogues with different chemical and physical properties. Research in this area focuses on altering the length, rigidity, and chemical nature of this linker.

One common variation involves extending the alkyl chain between the indole nucleus and the amide nitrogen. For instance, (1H-indol-3-yl)propanamide derivatives have been synthesized, effectively inserting an additional methylene (B1212753) group into the linker. researchgate.net This modification can impact the conformational flexibility of the molecule.

Another approach is to incorporate different functionalities within the linker itself. For example, the synthesis of indole-2-carboxamides has been explored, where the point of attachment to the indole ring is shifted. mdpi.com While not a direct modification of the this compound linker, this research highlights the broader exploration of indole carboxamide isomers.

Furthermore, the amide bond itself can be replaced with other functional groups to create isosteres, although this is a less common modification for this specific compound class based on available literature. The primary focus remains on modifications of the indole and pyrrolidine rings.

The table below provides examples of variations related to the carboxamide linkage in indole-based compounds:

| Compound Type | Linkage Variation | Synthetic Approach | Reference |

|---|---|---|---|

| (1H-indol-3-yl)propanamide derivatives | Extended alkyl chain (propanamide vs. carboxamide) | Coupling of 3-(1H-indol-3-yl)propanoic acid with various amines | researchgate.net |

| N-benzyl-1H-indole-3-carboxamide | Variation of the N-substituent of the carboxamide | Chlorination of indole-3-carboxylic acid followed by substitution with benzylamine | rsisinternational.org |

| Indole-2-carboxamide derivatives | Altered point of attachment on the indole ring (position 2 vs. 3) | Coupling of 1H-indole-2-carboxylic acid with various amines | mdpi.com |

Stereoselective Synthetic Pathways and Chirality Control

The pyrrolidine ring in this compound contains at least one stereocenter, and its derivatives can have multiple chiral centers. nih.gov Consequently, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds.

A major strategy for chirality control is the use of chiral starting materials, often derived from the chiral pool. mdpi.comnih.gov L-proline and its derivatives, such as 4-hydroxy-L-proline, are common and readily available chiral building blocks for the synthesis of optically pure pyrrolidine-containing compounds. nih.gov The inherent chirality of these starting materials is carried through the synthetic sequence to the final product.

Asymmetric catalysis is another powerful tool for establishing stereocenters. Organocatalyzed asymmetric [3+2] cycloaddition reactions have been successfully employed for the synthesis of chiral spiro[oxindole-pyrrolidine] derivatives. researchgate.net These reactions utilize chiral catalysts, such as bifunctional tertiary amine-squaramides derived from chiral diamines, to control the facial selectivity of the cycloaddition, resulting in high enantioselectivities. researchgate.net

Biocatalysis offers an alternative, environmentally friendly approach to chiral synthesis. nih.gov Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. nih.gov This method provides a direct route to chiral N-heterocycles from achiral precursors. nih.gov

The table below summarizes various stereoselective synthetic approaches:

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-proline. | Synthesis of various pyrrolidine-containing drugs and precursors. | mdpi.comnih.gov |

| Asymmetric Organocatalysis | Employs chiral catalysts for enantioselective transformations. | [3+2] cycloaddition for chiral spiro[benzofuran-pyrrolidine] scaffolds. | researchgate.net |

| Biocatalysis | Uses engineered enzymes for stereoselective reactions. | Intramolecular C(sp3)–H amination to form chiral pyrrolidines. | nih.gov |

Application of Modern Synthetic Techniques

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. nih.gov For pyrrolidine-based scaffolds, solid-phase synthesis is a commonly employed technique. In this approach, a pyrrolidine core is attached to a polymeric support, and subsequent reaction steps are carried out in a parallel format. nih.gov

One example is the synthesis of a combinatorial library of mercaptoacyl pyrrolidines on a TentaGel resin. nih.gov The synthesis involved a [2+3] cycloaddition to form the pyrrolidine ring on the solid support, followed by acylation with various mercaptoacyl chlorides. nih.gov An encoding technology can be used to track the synthetic history of each bead, allowing for the identification of active compounds after screening. nih.gov

Microtiter plate-based library synthesis is another efficient method. nih.gov In this technique, a core template, such as a pyrrolidine carboxylic acid, is reacted with a diverse set of amines in the wells of a microtiter plate. nih.gov The resulting crude products can then be screened for activity in situ without the need for purification, significantly accelerating the discovery process. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like indoles and pyrrolidines. nih.govmdpi.com

In the context of indole synthesis, microwave methods have been developed for classical reactions such as the Fischer indole synthesis. nih.gov For instance, the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids to produce 1-acetyl-1H-indol-3-yl acetates was achieved in just one minute at 80 °C, with yields ranging from 34-71%. reading.ac.ukresearchgate.net

Microwave irradiation has also been successfully applied to the synthesis of pyrrolidine derivatives. The synthesis of various N-substituted acetamides of pyrrolidine was accomplished by heating the reaction mixture under 400-watt microwave irradiation for 5-10 minutes. mdpi.com This rapid and efficient method highlights the advantages of MAOS in reducing reaction times and improving synthetic efficiency. nih.govmdpi.com

Analytical Characterization Methods in Synthetic Research

The unambiguous characterization of newly synthesized compounds is a cornerstone of synthetic chemistry. A combination of spectroscopic and analytical techniques is employed to confirm the structure, purity, and identity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are among the most powerful tools for structural elucidation. ¹H NMR provides detailed information about the chemical environment of protons, their connectivity through spin-spin coupling, and the number of protons in a given environment. nih.govrsisinternational.org For example, characteristic signals for the indole NH proton, aromatic protons, and protons on the pyrrolidine ring can be readily identified. rsisinternational.orgrsisinternational.org ¹³C NMR provides information on the carbon skeleton of the molecule, including the characteristic chemical shift of the carbonyl carbon in the carboxamide group. nih.govrsisinternational.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Characteristic absorption bands for N-H stretching (of the indole and amide), C=O stretching of the carboxamide, and C-H stretching of aromatic and aliphatic groups can be observed, confirming the presence of these key functionalities. nih.govrsisinternational.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.govnih.gov

Chromatography and Physical Constants: Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to assess the purity of the products. nih.gov The retention factor (Rf) is a characteristic value for a compound under a specific set of conditions. nih.gov Melting point (m.p.) determination is a simple yet effective method for assessing the purity of solid compounds. nih.gov

The following table summarizes the key analytical techniques and the information they provide:

| Technique | Information Obtained | Typical Application |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and number of protons. | Detailed structural elucidation of the molecule. |

| ¹³C NMR | Carbon skeleton and functional groups. | Confirmation of the carbon framework and presence of key groups like carbonyls. |

| FT-IR | Presence of specific functional groups. | Identification of N-H, C=O, and C-H bonds. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | Confirmation of the molecular formula. |

| TLC / Melting Point | Purity and reaction monitoring. | Assessing the completeness of a reaction and the purity of the final product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound and its derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are employed to assign all proton and carbon signals unequivocally. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Indole Moiety: The aromatic protons of the indole ring typically appear in the downfield region of δ 6.8–8.0 ppm. nih.gov The indole N-H proton is a distinct singlet, often observed further downfield (δ 11.0–12.0 ppm), confirming the presence of the indole nucleus. researchgate.net

Pyrrolidine Moiety: The aliphatic protons on the pyrrolidine ring resonate in the upfield region, generally between δ 1.5–3.5 ppm. nih.gov The specific chemical shifts and coupling patterns help determine the substitution pattern and conformation of the ring.

Carboxamide Linker: The N-H proton of the carboxamide group can also be observed, though its chemical shift can be variable and concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Indole Moiety: Aromatic carbons of the indole ring are found between δ 100–140 ppm. nih.gov

Pyrrolidine Moiety: The saturated carbons of the pyrrolidine ring appear in the upfield region, typically from δ 20–60 ppm. rsc.org

Carbonyl Carbon: The carboxamide carbonyl carbon (C=O) is a key diagnostic signal, appearing significantly downfield in the range of δ 160–180 ppm. nih.govresearchgate.net

Advanced 2D NMR techniques are often used to confirm assignments made from 1D spectra, providing correlational data that maps the connectivity between atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Indole-Carboxamide Derivatives

| Moiety | Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Indole | Aromatic C-H | 6.8 – 8.0 | 100 – 140 |

| N-H | 11.0 – 12.0 | N/A | |

| Pyrrolidine | Aliphatic C-H | 1.5 – 3.5 | 20 – 60 |

| Carboxamide | Carbonyl C=O | N/A | 160 – 180 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound, thereby verifying its elemental composition. For indole-pyrrolidine carboxamide derivatives, techniques like Electrospray Ionization (ESI) are commonly used, often coupled with liquid chromatography (LC-MS). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. rsc.orgnih.gov In ESI-MS, the molecule is typically protonated, and the resulting data shows a prominent peak corresponding to the molecular ion plus a proton ([M+H]⁺). nih.gov The observed m/z value is then compared to the calculated exact mass for the proposed structure. For example, in the characterization of N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide, a related structure, the calculated m/z for the [M+H]⁺ ion was 416.1644, and the experimentally found value was 416.1637, confirming the identity of the compound. nih.gov

Table 2: Example Mass Spectrometry Data for Related Carboxamide Derivatives

| Compound Type | Ionization Mode | Ion Observed | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N-Benzyl-1H-indole-2-carbohydrazide | ESI | [M-H]⁺ | 264.12 | 263.8 | nih.gov |

| 4-(1H-Indole-2-carboxamido)benzoic acid | HRMS | [M+H]⁺ | 281.0921 | 281.1723 | researchgate.net |

| N-(1-oxo-1-(phenylamino)propan-2-yl)-1-tosylpyrrolidine-2-carboxamide | ESI-HRMS | [M+H]⁺ | 416.1644 | 416.1637 | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. researchgate.netresearchgate.net

N-H Stretching: The presence of the indole and carboxamide N-H groups results in absorption bands in the region of 3200–3400 cm⁻¹. researchgate.net The indole N-H stretch is often a sharp peak, while the amide N-H can be broader.

C=O Stretching: The carbonyl group of the carboxamide is one of the most prominent features in the spectrum, giving a strong, sharp absorption band typically between 1640–1680 cm⁻¹. researchgate.netnih.gov

C-H Stretching: Aromatic C-H stretching from the indole ring appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring is observed just below 3000 cm⁻¹.

C-N Stretching: The C-N bond of the amide and pyrrolidine ring gives rise to absorptions in the 1100-1400 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole & Amide N-H | Stretch | 3200 – 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 – 2960 | Medium-Strong |

| Amide C=O | Stretch | 1640 – 1680 | Strong, Sharp |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines exact bond lengths, bond angles, and torsional angles, allowing for an unambiguous confirmation of the molecular structure and its stereochemistry. mdpi.com

For derivatives containing pyrrolidine rings, X-ray analysis is particularly valuable for determining the ring's conformation, which can adopt non-planar shapes such as an "envelope" or "twist" (half-chair) conformation. nih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.orgnih.gov For instance, studies on related spiropyrrolidine and cathinone (B1664624) structures have detailed how N-H···O hydrogen bonds and π-π interactions between aromatic rings stabilize the crystal lattice. mdpi.comnih.gov

Table 4: Example Crystallographic Data for Related Pyrrolidine-Containing Structures

| Parameter | Compound 3 (CNG-DPH) nih.gov | Compound 6 (Mannich base) nih.gov | α-D2PV nih.gov |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c | P2₁/c |

| Key Conformation | Planar imidazole (B134444) ring | Chair (morpholine ring) | N/A |

| Key Interactions | Inter/Intra H-bonds | Inter/Intra H-bonds | H-bonds, π-π stacking |

Chromatographic Methods for Purity Assessment in Research Samples

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed in research settings. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. The compound's retention factor (Rf value) is a characteristic property under a specific solvent system. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. The sample is passed through a column, and a detector measures the elution of the compound over time. A pure sample will ideally show a single peak in the chromatogram. The purity is often expressed as a percentage based on the integrated area of the main peak relative to the total area of all peaks. For many pyrrolidine carboxamide derivatives, purity is determined by LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry. acs.org

Table 5: Example Chromatographic Data for Purity Assessment

| Compound Type | Method | Parameter | Result | Reference |

|---|---|---|---|---|

| Sulphonamide pyrolidine carboxamide | TLC | Rf value | 0.48 (Hexane:EtOAc, 3:7) | nih.gov |

| Pyrrolidine carboxamide derivative | LC-MS | Purity | >99% | acs.org |

| N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | TLC | Rf value | 0.48 | mdpi.com |

Pre Clinical Pharmacological and Biological Activity Profiling of N 1h Indol 3 Yl Pyrrolidine 1 Carboxamide and Analogues

In Vitro Biological Activity Investigations.

Evaluation of Enzyme Inhibition Potential (e.g., Kinases like EGFR/BRAF, Oxidoreductases like NQO1/InhA, PARP, MAO-B, Metalloprotease, Acetylcholinesterase).

Derivatives of indole (B1671886) and pyrrolidine (B122466) carboxamide have been investigated for their ability to inhibit a range of enzymes critical to various pathological processes.

Oxidoreductases (InhA, MAO-B): A series of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govacs.org This enzyme is a key component of the bacterial fatty acid synthase system (FASII), making it an attractive target for new antibacterial agents. nih.gov High-throughput screening led to the discovery of these inhibitors, and subsequent structural optimization significantly improved their potency. acs.org In a separate line of research, an analogue, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was identified as a novel, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B). researchgate.net The most potent derivative in this series demonstrated a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for MAO-B. researchgate.net

Kinases (EGFR): Certain indole-based derivatives have shown potent activity as tyrosine kinase inhibitors. For instance, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as powerful inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov One of the most potent derivatives, compound 5f, exhibited a GI₅₀ of 29 nM, outperforming the reference drug erlotinib (B232) in most cancer cell lines tested. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Pyrrolidine-containing benzimidazole (B57391) carboxamides have been synthesized and tested as inhibitors of PARP-1 and PARP-2, enzymes involved in DNA damage repair. nih.gov

Cholinesterases (AChE): Indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been explored as dual inhibitors of acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1), both of which are implicated in the pathology of Alzheimer's disease. rsc.org Additionally, N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing moderate potency against BuChE. researchgate.net

| Enzyme Target | Compound/Analogue Class | Key Findings | Reference |

|---|---|---|---|

| InhA (M. tuberculosis) | Pyrrolidine Carboxamides | Potent inhibitors identified through high-throughput screening. nih.govacs.org | nih.govacs.org |

| MAO-B | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Selective and competitive inhibition with Ki = 94.52 nM. researchgate.net | researchgate.net |

| EGFR (WT/T790M) | 5-chloro-indole-2-carboxamides | Potent inhibition, with one derivative showing GI₅₀ = 29 nM. nih.gov | nih.gov |

| AChE / BACE 1 | Indol-3-yl phenyl allylidene hydrazine carboximidamides | Dual inhibitors with activity in the micromolar range. rsc.org | rsc.org |

| PARP-1 / PARP-2 | Benzimidazole carboxamides with a pyrrolidine nucleus | Identified as inhibitors of enzymes in the DNA damage repair process. nih.gov | nih.gov |

Assessment of Receptor Ligand Binding and Functional Modulation (e.g., TRPV1, GRP40, P2Y12, CXCR4).

The structural framework of N-(1H-indol-3-yl)pyrrolidine-1-carboxamide and its analogues makes them suitable candidates for interacting with various G protein-coupled receptors (GPCRs) and other receptor types.

Dopamine (B1211576) Receptors: A series of substituted 1H-indolyl carboxylic acid amides displayed high binding affinities for the human dopamine D₃ receptor, with Kᵢ values as low as 0.18 nM. nih.gov These compounds also showed good selectivity for the D₃ receptor over the D₂ receptor. nih.gov

Androgen Receptor (AR): To address resistance to conventional anti-androgens, 1H-indole-2-carboxamides were investigated as inhibitors of the androgen receptor's allosteric site, known as binding function 3 (BF3). researchgate.netnih.gov These compounds were found to be effective BF3 inhibitors, demonstrating a novel mechanism for AR antagonism. nih.gov

Serotonin (B10506) (5-HT) Receptors: 3-Pyrrolidine-indole derivatives have been identified as 5-HT₂-selective receptor modulators. nih.gov Psychedelics, which are often agonists or partial agonists at 5-HT₂ₐ receptors, are known to alter perception and mood, highlighting the potential for these compounds in treating central nervous system disorders. nih.gov

Opioid Receptors: Certain new indole-aryl-amide derivatives showed low micromolar range Kᵢ values for the κ-opioid receptor (κ-OR), while having negligible affinity for µ- and δ-opioid receptors. nih.govmdpi.com

Transient Receptor Potential Vanilloid 1 (TRPV1): A potent and brain-penetrant TRPV1 antagonist, (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, was developed. researchgate.net This compound exhibited an IC₅₀ of 2.66 nM against capsaicin-induced TRPV1 activation. researchgate.net

| Receptor Target | Compound/Analogue Class | Key Findings | Reference |

|---|---|---|---|

| Dopamine D₃ | Substituted 1H-indolyl carboxylic acid amides | High binding affinity (Ki values from 0.18 to 1.5 nM) and good selectivity over D₂ receptors. nih.gov | nih.gov |

| Androgen Receptor (BF3 site) | 1H-Indole-2-carboxamides | Identified as allosteric inhibitors of the AR binding function 3. nih.gov | nih.gov |

| Serotonin 5-HT₂A | 3-Pyrrolidine-indole derivatives | Act as selective modulators, with potential applications in CNS disorders. nih.gov | nih.gov |

| κ-Opioid Receptor | Indole-aryl-amide derivatives | Showed selective binding affinity in the low μM range. nih.gov | nih.gov |

| TRPV1 | (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | Potent antagonist with an IC₅₀ of 2.66 nM. researchgate.net | researchgate.net |

Cellular Activity Studies.

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of indole and pyrrolidine carboxamide analogues across a wide spectrum of human cancer cell lines.

For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed significant dose-dependent anti-proliferative activity against the A549 lung cancer cell line and HUVEC endothelial cells, with IC₅₀ values of 14.4 µg/mL and 5.6 µg/mL, respectively. waocp.org Another study on indole-aryl-amide derivatives found that one compound was particularly active against the MCF7 breast cancer cell line with an IC₅₀ of 0.49 µM. nih.gov

Nortopsentin analogues, which are bis-indolyl alkaloids, have also been synthesized and evaluated. researchgate.net Two of these new analogues demonstrated good antiproliferative effects against the full NCI panel of approximately 60 human tumor cell lines, with GI₅₀ values ranging from low micromolar to nanomolar levels. researchgate.net Similarly, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides showed interesting antiproliferative activity, with the most active compounds inhibiting the growth of many cancer cell lines at concentrations below 1 µM. nih.gov The most active compound in a related series, was highly effective against colon and melanoma cell lines, with GI₅₀ values in the range of 0.041-33.6 µM. nih.gov

Furthermore, 1H-indole-2-carboxamides that inhibit the androgen receptor also exhibited strong antiproliferative activity against both androgen-sensitive (LNCaP) and enzalutamide-resistant prostate cancer cell lines. nih.gov

| Compound/Analogue Class | Cancer Cell Lines | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung), HUVEC | IC₅₀ = 14.4 µg/mL (A549), 5.6 µg/mL (HUVEC) | waocp.org |

| 5-chloro-indole-2-carboxamides | Panel of 4 cancer cell lines | GI₅₀ = 29-36 nM | nih.gov |

| Indole-aryl-amide derivative 7 | MCF7 (Breast) | IC₅₀ = 0.49 µM | nih.gov |

| Indole-aryl-amide derivative 2 | MCF7 (Breast), PC3 (Prostate) | IC₅₀ = 0.81 µM (MCF7), 2.13 µM (PC3) | mdpi.com |

| 3-amino-N-phenyl-1H-indazole-1-carboxamides | NCI-60 panel | < 1 µM for most active compounds | nih.gov |

| Nortopsentin analogues | NCI-60 panel | Nanomolar to low micromolar range | researchgate.net |

| 1H-Indole-2-carboxamides | LNCaP, Enzalutamide-resistant (Prostate) | Strong antiproliferative activity observed | nih.gov |

The antiproliferative effects of these compounds are often linked to their ability to modulate critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. The c-Myc proto-oncogene is a central regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. mdpi.com c-Myc promotes the cell cycle by activating cyclins and cyclin-dependent kinases (CDKs) while also repressing genes that encode for cell-cycle inhibitors, such as p21 and p27. mdpi.com

Several indole-based compounds have been shown to interfere with this process.

Cell Cycle Arrest: A number of 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives were found to cause a block in the G0-G1 phase of the cell cycle. nih.govnih.gov This arrest was associated with an increase in the ratio of underphosphorylated (active) retinoblastoma protein (pRb) to total pRb. nih.govnih.gov Similarly, nortopsentin analogues induced a concentration-dependent accumulation of cells in the subG0/G1 phase, while confining viable cells to the G2/M phase. researchgate.net Indole-3-carbinol, another indole derivative, also induces G1 cell cycle arrest by overexpressing G1-acting genes like p21 and p27, while downregulating CDK2. nih.gov This aligns with the known mechanism where p21 and p27 act as cell cycle brakes, which are often suppressed by c-Myc. mdpi.com

Apoptosis Induction: The cytotoxic activity of these compounds is frequently linked to the induction of programmed cell death. For instance, certain 5-chloro-indole-2-carboxamides were found to be potent caspase-3 activators, suggesting they function as apoptosis-inducing agents. nih.gov The pro-apoptotic mechanism of nortopsentin analogues was associated with the externalization of plasma membrane phosphatidylserine (B164497) and mitochondrial dysfunction. researchgate.net

Nitric Oxide Pathway: The anti-inflammatory activity of an N-acylhydrazone indole derivative was shown to be dependent on the nitric oxide (NO) pathway. mdpi.com The compound's effect was reversed by inhibitors of nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC), and it was found to significantly decrease the levels of pro-inflammatory cytokines like IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com

Indole and pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.

Antibacterial Activity: As previously noted, pyrrolidine carboxamides are potent inhibitors of InhA, a crucial enzyme in Mycobacterium tuberculosis, indicating their potential as antitubercular agents. nih.govacs.org Other studies have synthesized series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides and screened them for antitubercular activity against the M. tuberculosis H37Rv strain, with some compounds displaying interesting activity. researchgate.net

A wide range of indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A study of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found that all tested compounds exhibited antibacterial activity that exceeded reference antibiotics against eight bacterial strains. nih.gov Compound 21 from a series of 5-oxopyrrolidine derivatives demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. mdpi.com Furthermore, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against Staphylococcus aureus, including MRSA, with minimum inhibitory concentrations (MIC) below 1 µg/mL for the most potent compounds. mdpi.com

Antifungal Activity: Many of the same compound classes also exhibit significant antifungal properties. Indole derivatives containing 1,2,4-triazole (B32235) moieties showed excellent activity against Candida albicans and Candida krusei. nih.gov The (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also displayed good to excellent antifungal activity, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov Additionally, 2,3-pyrrolidinedione analogues were investigated for activity against oral pathogens, with the most promising compound showing significant effects on Candida albicans. nih.gov

| Compound/Analogue Class | Microbial Strain(s) | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Pyrrolidine Carboxamides | Mycobacterium tuberculosis | Potent InhA inhibitors | nih.govacs.org |

| Indole-triazole derivatives | Candida albicans, C. krusei | MIC values of 3.125-50 µg/mL | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial MIC: 0.004–0.03 mg/mL; Antifungal MIC: 0.004–0.06 mg/mL | nih.gov |

| 5-Oxopyrrolidine derivative 21 | Staphylococcus aureus (MRSA) | MIC = 2 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (MRSA), C. albicans | MIC < 1 µg/mL (S. aureus); MIC = 3.9 µg/mL (C. albicans) | mdpi.com |

| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Activity comparable to chlorhexidine | nih.gov |

Nucleic Acid Interaction Studies (e.g., G-Quadruplex DNA Binding)

The interaction of small molecules with specific nucleic acid structures is a promising avenue in the development of novel therapeutics, particularly in oncology. G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences. These structures are prevalent in key regulatory regions of the genome, including telomeres and the promoter regions of proto-oncogenes like c-MYC. nih.gov The stabilization of G-quadruplexes by small molecules can disrupt critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis, thereby providing a targeted approach to cancer therapy. nih.govnih.gov

While direct studies on the G-quadruplex binding of this compound are not extensively available, research on structurally related analogues, such as 7-azaindole-1-carboxamide derivatives, offers significant insights into the potential G4-binding capabilities of this class of compounds. For instance, a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide has been shown to be a strong G-quadruplex binder. nih.govnih.gov

Detailed molecular studies have elucidated the interaction of this analogue with model G-quadruplex structures. nih.govresearchgate.net Using techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and fluorescence spectroscopy, researchers have demonstrated that these compounds can form defined and strong complexes with G-quadruplexes found in human telomeres and the c-MYC promoter. nih.govresearchgate.net The formation of these stable complexes suggests a dual mechanism of action for such compounds, involving both G4 stabilization and inhibition of other key cellular enzymes like PARP. nih.gov

The table below summarizes the binding characteristics of a 7-azaindole-1-carboxamide analogue with different G-quadruplex DNA models, showcasing the specificity and nature of the interaction.

| G-Quadruplex Model | Binding Affinity (Kd) | Method of Detection | Key Findings |

| Human Telomere d(TTAGGGT)4 | Strong | NMR, CD, Fluorescence | Formation of a defined complex, suggesting stabilization of the G4 structure. nih.govresearchgate.net |

| c-MYC Promoter Pu22 Sequence | Strong | NMR, CD, Fluorescence | Evidence of strong binding and complex formation, indicating potential for transcriptional regulation. nih.govresearchgate.net |

These findings with analogue compounds provide a strong rationale for investigating the G-quadruplex binding properties of this compound. The indole moiety is a well-established pharmacophore known for its ability to interact with DNA, and the pyrrolidine-1-carboxamide (B1295368) portion can be tailored to enhance binding affinity and selectivity for specific G-quadruplex topologies. Further studies are warranted to characterize these potential interactions and to explore their therapeutic implications.

Pre-clinical Efficacy Studies in In Vivo Animal Models

Evaluation of Therapeutic Efficacy in Animal Disease Models (e.g., Cancer, Infectious Diseases)

Preclinical animal models are a cornerstone in the development of new therapeutic agents, providing a crucial bridge between in vitro studies and human clinical trials. nih.gov These models are indispensable for evaluating the efficacy of novel compounds in a complex biological system, offering insights into drug-host interactions, and predicting potential therapeutic outcomes. nih.govresearchgate.net For compounds like this compound and its analogues, which show promise in in vitro assays, efficacy testing in relevant animal disease models is the next logical step.

In the context of cancer, a variety of animal models are utilized to assess the anti-tumor activity of new chemical entities. researchgate.net These can range from chemically induced tumor models to xenograft models where human cancer cell lines are implanted into immunocompromised mice. researchgate.net For instance, nortopsentin analogues, which share structural similarities with indole-based compounds, have been evaluated for their antiproliferative activity against a panel of human tumor cell lines, with the most active compounds progressing to in vivo studies. nih.govnih.gov

While the primary focus for many indole derivatives has been on cancer, their broad biological activity suggests potential applications in other areas, such as infectious diseases. For example, some (1H-indol-3-yl)propanamide derivatives have been screened for their in vitro antibacterial and antitubercular activity against Mycobacterium tuberculosis. researchgate.net Promising candidates from such screenings would then be advanced to in vivo models of infection to determine their efficacy in a living organism.

The table below outlines the types of in vivo models and key efficacy parameters that would be relevant for evaluating this compound and its analogues.

| Disease Model | Animal Species | Key Efficacy Parameters | Potential Therapeutic Application |

| Human Tumor Xenograft (e.g., Mesothelioma, Breast Cancer) | Immunocompromised Mice | Tumor growth inhibition, tumor volume reduction, survival rate. nih.gov | Cancer |

| Chemically Induced Carcinogenesis (e.g., Mammary tumors) | Rats | Tumor incidence, multiplicity, and latency. researchgate.net | Cancer |

| Tuberculosis Infection Model | Mice | Bacterial load in lungs and spleen, survival rate. | Infectious Diseases |

Investigation of Pharmacodynamic Markers in Animal Systems

Pharmacodynamic (PD) markers are measurable biological indicators that demonstrate that a drug has reached its target and is having the intended biological effect. nih.gov The investigation of these markers in animal systems is a critical component of preclinical development, as it provides evidence for the mechanism of action of a new drug in vivo and helps to establish a dose-response relationship. nih.gov

For compounds like this compound and its analogues, which are hypothesized to act through mechanisms such as G-quadruplex stabilization or enzyme inhibition, the selection of appropriate PD markers is essential. For instance, if a compound is designed to stabilize G-quadruplex structures in the promoter of an oncogene like c-MYC, a relevant PD marker would be the downregulation of c-MYC mRNA or protein levels in tumor tissue following treatment.

Studies on related indole derivatives have provided insights into potential PD markers. For example, a highly active nortopsentin analogue was found to act as a CDK1 inhibitor. nih.gov In an in vivo setting, the inhibition of CDK1 could be monitored by assessing the phosphorylation status of its downstream targets, such as survivin. nih.gov A reduction in phosphorylated survivin in tumor tissues from treated animals would serve as a robust PD marker for this compound's activity. nih.gov

Furthermore, the cellular consequences of the drug's action, such as cell cycle arrest and apoptosis, can also be used as PD markers. nih.gov For example, tumor samples from animals treated with an effective anticancer agent would be expected to show an increase in markers of apoptosis (e.g., cleaved caspase-3) and a decrease in markers of proliferation (e.g., Ki-67).

The table below provides examples of potential pharmacodynamic markers that could be investigated for this compound and its analogues in in vivo studies.

| Target/Mechanism of Action | Potential Pharmacodynamic Marker | Tissue/Sample Type | Method of Analysis |

| G-Quadruplex Stabilization (c-MYC promoter) | c-MYC mRNA/protein levels | Tumor Tissue | qRT-PCR, Western Blot, Immunohistochemistry |

| CDK1 Inhibition | Phosphorylation status of survivin (Thr34) | Tumor Tissue | Western Blot, Immunohistochemistry |

| Induction of Apoptosis | Cleaved caspase-3 levels | Tumor Tissue | Immunohistochemistry, ELISA |

| Inhibition of Cell Proliferation | Ki-67 expression | Tumor Tissue | Immunohistochemistry |

By integrating pharmacokinetic data with the measurement of these pharmacodynamic markers, a comprehensive understanding of the drug's behavior in the body can be achieved, which is crucial for its successful translation into clinical use.

Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Identification and Validation of Specific Molecular Targets

There is no available data identifying or validating specific molecular targets for N-(1H-indol-3-yl)pyrrolidine-1-carboxamide.

Detailed Analysis of Compound-Target Interactions

As no molecular targets have been identified, there is no information regarding the compound-target interactions.

Information on the binding mode, including hydrogen bonding and hydrophobic interactions of this compound with any biological target, is not available in the literature.

No kinetic data, such as IC50 or Ki values, or studies on the mode of enzyme inhibition for this compound have been published.

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis for this specific compound is not possible due to the lack of published studies on its biological activity or that of its close structural analogs.

There are no studies available that correlate structural modifications of this compound with biological potency or efficacy.

The key pharmacophoric features essential for the biological activity of this compound have not been elucidated.

Impact of Stereochemistry on Activity and Target Recognition

The stereochemical configuration of a molecule is a critical determinant of its biological activity, influencing its interaction with chiral biological targets such as receptors and enzymes. For the compound this compound, the pyrrolidine (B122466) ring introduces chiral centers, leading to the possibility of multiple stereoisomers. Although direct studies isolating and evaluating the individual enantiomers of this compound are not extensively reported in the public domain, the profound impact of stereochemistry on the activity of structurally related compounds provides a strong basis for inferring its importance.

A compelling example of the importance of stereochemistry in a related class of compounds is seen in novel tricyclic indole-3-carboxamides, which are conformationally constrained analogues of bicyclic indoles. In these compounds, the agonist activity at the CB1 cannabinoid receptor was found to be dependent on the absolute configuration of the chiral center within the tricyclic ring system. nih.gov The preferred enantiomer demonstrated significantly higher potency compared to both its mirror image and the structurally unconstrained parent compound. nih.gov This underscores that for indole-based carboxamides, specific stereochemistry is crucial for optimal receptor engagement.

Furthermore, studies on other pyrrolidine carboxamides have unequivocally demonstrated the stereoselectivity of their biological targets. For instance, in a series of pyrrolidine carboxamides identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, resolution of the racemic mixtures revealed that only one of the enantiomers was active. acs.orgnih.gov This highlights that the enzymatic binding site possesses a distinct chirality that preferentially recognizes one stereoisomer over the other.

The pyrrolidine ring itself is a versatile scaffold in drug discovery, in part due to the stereochemical diversity it can introduce. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to altered binding modes with enantioselective proteins. nih.gov The puckering of the pyrrolidine ring, influenced by its substituents, further contributes to the molecule's conformation and, consequently, its pharmacological efficacy. nih.gov

Rational Design of Analogues for Improved Selectivity and Potency

The rational design of analogues based on a lead compound like this compound is a cornerstone of modern medicinal chemistry, aiming to enhance desirable properties such as potency and selectivity while minimizing off-target effects. Structure-activity relationship (SAR) studies of related indole-2- and indole-3-carboxamides provide valuable insights into the key structural modifications that can be explored to achieve these goals.

Modifications to the Indole (B1671886) Core:

The indole nucleus serves as a crucial scaffold, and its substitution pattern can significantly modulate biological activity. For instance, in a series of indole-2-carboxamides designed as MmpL3 inhibitors for antitubercular activity, specific substitutions on the indole ring were found to be critical. nih.govelsevier.com The introduction of a 5-chloro substituent on the indole ring of certain indole-2-carboxamide derivatives was shown to be favorable for antiproliferative activity. nih.gov

Alterations of the Carboxamide Linker and Pyrrolidine Ring:

The carboxamide linker and the pyrrolidine ring are pivotal for orienting the molecule within the target's binding site. Modifications in this region can influence binding affinity and selectivity. For example, in the development of novel CB1 cannabinoid receptor agonists based on indole-3-carboxamides, variations in the amide side chain were investigated to optimize activity. nih.gov

Systematic Exploration of Substituents:

A systematic approach to modifying the substituents on both the indole and pyrrolidine rings can lead to the identification of analogues with improved profiles. In the design of indole-2-carboxamides as TRPV1 agonists, N-methylation of the indole nitrogen was found to be beneficial, likely by increasing lipophilicity and facilitating cell membrane transport to the target binding site. mdpi.com

The following interactive data table summarizes the structure-activity relationships of selected indole carboxamide analogues from various studies, illustrating the impact of different substituents on their biological activity.

| Compound ID | Scaffold | R1 (Indole N) | R2 (Indole C5) | Amide Moiety | Target | Activity | Reference |

| 8g | Indole-2-carboxamide | H | H | Adamantan-1-yl | M. tb H37Rv | MIC = 0.32 µM | nih.gov |

| 8f | Indole-2-carboxamide | H | H | 4-Trifluoromethylphenyl | M. tb H37Rv | MIC = 0.62 µM | nih.gov |

| Vc | Indole-2-carboxamide | H | Cl | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) | EGFR/CDK2 | GI50 = 1.35 µM (mean) | nih.gov |

| 6g | Indole-2-carboxamide | CH3 | H | N-(3,4-Dichlorobenzyl) | TRPV1 | EC50 = 0.13 µM | mdpi.com |

| Analogue A | Tricyclic Indole-3-carboxamide | - | - | Adamantyl | CB1 Receptor | High Agonist Potency | nih.gov |

| Analogue B | Pyrrolidine Carboxamide | - | - | 3,5-Dichlorophenyl | InhA | IC50 = 0.1 µM | nih.gov |

Note: The data in this table is illustrative and derived from studies on related indole carboxamide scaffolds to highlight general principles of rational drug design.

The rational design process often involves an iterative cycle of design, synthesis, and biological evaluation. For instance, starting with a lead compound, analogues with modifications to the indole ring (e.g., halogenation, alkylation), the pyrrolidine ring (e.g., substitution, ring constraint), and the carboxamide linker can be synthesized and tested. This approach allows for the systematic exploration of the chemical space around the lead scaffold to identify derivatives with enhanced potency and selectivity for the desired biological target.

Computational Chemistry and Structural Biology Investigations

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. bu.edu.eg A pharmacophore represents the essential ensemble of steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor and trigger a biological response.

For a compound like N-(1H-indol-3-yl)pyrrolidine-1-carboxamide, a pharmacophore model would typically identify key features such as:

Hydrogen Bond Donors (e.g., the indole (B1671886) N-H group).

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen of the carboxamide).

Aromatic Rings (e.g., the indole ring system).

Hydrophobic features.

By aligning a series of active molecules and identifying their common pharmacophoric features, researchers can create a hypothesis or model. mdpi.com This model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophore, thus potentially possessing similar biological activity. mdpi.com This approach has been successfully applied to design novel ligands for various targets, including G-protein coupled receptors and enzymes, using scaffolds related to indole and pyrrolidine (B122466) carboxamides. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com The goal is to develop a predictive model that can estimate the activity of newly designed molecules before their synthesis.

In a QSAR study involving indole carboxamide derivatives, various molecular descriptors are calculated for each compound in a training set. nih.govnih.gov These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Common QSAR Methodologies:

CoMFA (Comparative Molecular Field Analysis): Uses steric and electrostatic fields to correlate with biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): Extends CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These 3D-QSAR models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing crucial guidance for further optimization. nih.govnih.gov Successful QSAR models have been developed for various indole and carboxamide-containing compounds, leading to the design of potent and selective inhibitors for targets like blood coagulation factor Xa. nih.gov

| Component | Description | Example |

|---|---|---|

| Training Set | A series of molecules with known biological activities. | A group of indole-pyrrolidine carboxamide analogues. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | LogP (hydrophobicity), Molecular Weight, Dipole Moment. |

| Statistical Model | A mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Process to assess the predictive power of the model. | Cross-validation (q²), prediction for an external test set. |

Protein-Ligand X-ray Crystallography for Atomic-Level Interaction Details

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.gov It provides a detailed snapshot of how a ligand, such as an this compound derivative, binds to its protein target. This information is invaluable for understanding the molecular basis of activity and for structure-based drug design. nih.gov

The process involves crystallizing the target protein in complex with the ligand and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of both the protein and the ligand can be determined.

The final structure reveals: